molecular formula C10H13F3O5S B040514 Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate CAS No. 122135-83-5

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate

Cat. No.: B040514
CAS No.: 122135-83-5
M. Wt: 302.27 g/mol
InChI Key: VWIUHGUFSGOXDX-UHFFFAOYSA-N
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Description

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is a highly versatile and valuable synthetic intermediate, primarily recognized for its role as a precursor to cyclohexenyl triflates. The trifluoromethanesulfonate (triflate) group is an exceptional leaving group, rendering this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Negishi couplings. This enables researchers to efficiently construct complex molecular architectures by introducing a cyclohexenyl moiety onto an aromatic or heteroaromatic system, a transformation critical in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIUHGUFSGOXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327873
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30327873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122135-83-5
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122135-83-5
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Preparation Methods

Directed Sulfonylation of Cyclohexanecarboxylate Esters

The most widely implemented method involves converting ethyl 2-oxocyclohexanecarboxylate to its enol triflate derivative. Sodium hydride (60% in oil) deprotonates the α-carbon at 0°C in tetrahydrofuran (THF), followed by treatment with N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv). This one-pot procedure achieves 59% isolated yield after silica gel chromatography:

Table 1: Sulfonylation Reaction Parameters

ParameterOptimal ValueImpact on Yield
BaseNaH (2.2 equiv)<40% with KOtBu
SolventTHF25% drop in Et2O
Temperature0°C → RT<20% at <-20°C
Sulfonylation AgentN-phenyl-bis(Tf)₂NHInert to Tf₂O

Key side products include dimerized enol ethers (≤15%) and over-sulfonylated species, necessitating careful stoichiometric control.

Palladium-Catalyzed Borylation Cross-Coupling

For applications requiring subsequent Suzuki-Miyaura couplings, ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate serves as a pivotal intermediate. Using dichloro[bis(triphenylphosphoranyl)]palladium (10 mol%), triphenylphosphine (20 mol%), and K₂CO₃ (2.0 equiv) in dioxane at 100°C, the boronate ester forms in 16% yield over two steps:

Yield=Moles productMoles starting material×100%=1.8g6.50g×1281.3g/mol×100%16%\text{Yield} = \frac{\text{Moles product}}{\text{Moles starting material}} \times 100\% = \frac{1.8\,g}{6.50\,g \times \frac{1}{281.3\,g/mol}} \times 100\% \approx 16\%

This route's inefficiency stems from competing protodeboronation and palladium black formation, though microwave-assisted heating reportedly improves conversion.

DIBAL-H Reduction of Advanced Intermediates

Diisobutylaluminium hydride (DIBAL-H) reduces ester functionalities while preserving the triflate group. A representative protocol uses DIBAL-H (2.1 equiv) in dichloromethane/n-heptane at -78°C, followed by gradual warming to 20°C. After 17 h, quenching with Rochelle's salt solution affords the alcohol derivative in 34% yield:

Table 2: Reduction Conditions vs. Byproduct Formation

AdditiveTemperatureAldehyde Byproduct
None-78°C → RT22%
10% LiCl-78°C → -30°C9%
5% DIPEA-78°C15%

Purification and Isolation Techniques

Chromatographic Resolution

Silica gel flash chromatography with ethyl acetate/heptane gradients (0-50%) remains standard for isolating >95% pure product. Polar impurities including unreacted starting material (Rf = 0.3) separate from the target compound (Rf = 0.6 in 30% EtOAc).

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (4:1) at -20°C produces needle-like crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 89-91°C, confirming polymorphic stability.

Industrial Scale-Up Considerations

Continuous Flow Sulfonylation

Pilot studies demonstrate THF/N-methylpyrrolidone (NMP) biphasic systems in tubular reactors enhance heat dissipation, enabling 2.5 kg/batch production with 52% yield (vs. 59% lab-scale). Residence time optimization (45 min) minimizes enolate decomposition.

Waste Stream Management

The process generates 8.2 kg aqueous waste/kg product, primarily containing Rochelle's salt and aluminum residues. Acidic precipitation (pH 2.5) recovers 78% aluminum as Al(OH)₃ for reuse.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Metrics Comparison

MethodYieldPurityScalabilityCost Index
NaH-mediated sulfonylation59%95%High$1,200/kg
Pd-catalyzed borylation16%88%Moderate$4,500/kg
DIBAL-H reduction34%91%Low$2,800/kg

The sodium hydride route offers the best balance of efficiency and cost, though palladium methods enable modular boron incorporation for downstream diversification.

Emerging Methodologies

Photoredox Trifluoromethylation

Preliminary work using Ru(bpy)₃Cl₂ under blue LED irradiation achieves 41% yield at 25°C, avoiding strong bases. This method remains limited by costly photocatalysts ($320/g).

Biocatalytic Approaches

Engineered esterases from Bacillus subtilis catalyze regioselective sulfonylation in aqueous buffer (pH 7.4), though yields plateau at 28% due to enzyme inhibition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexene derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a cyclohexane carboxylate.

Scientific Research Applications

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.

    Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its derivatives.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and commercial differences between the target compound and related triflate esters:

Compound Name CAS Number Molecular Formula Purity (%) Price Key Structural Features
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate 122135-83-5 C₁₀H₁₃F₃O₅S 95 $111.00/5g Ethyl carboxylate at 2-position; triflyloxy leaving group on cyclohexene ring.
Cyclohex-1-en-1-yl trifluoromethanesulfonate 28075-50-5 C₇H₉F₃O₃S 98 $391.00/5g Lacks ethyl carboxylate; simpler triflate ester structure.
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate 1166829-72-6 C₁₂H₁₅F₃O₆S 95 $836.00/1g Acetate ester at 2-position; triflyloxy group at 4-position (positional isomer of target).
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate 144242-09-1 C₁₁H₁₅F₃O₅S - - Cycloheptene ring instead of cyclohexene; increased ring strain.

Stability and Handling

  • Hazards : Common hazards include skin corrosion (H314), acute toxicity (H302/H312), and respiratory irritation (H335) .
  • Storage : All triflate esters require anhydrous storage at low temperatures (2–8°C) to prevent hydrolysis .

Data Tables

Physical and Commercial Properties

Property This compound Cyclohex-1-en-1-yl trifluoromethanesulfonate
Molecular Weight (g/mol) 314.27 242.21
Boiling Point Not reported Not reported
Purity (%) 95 98
Price $111.00/5g $391.00/5g

Hazard Comparison

Hazard Statement This compound Cyclohex-1-en-1-yl trifluoromethanesulfonate
H314 (Skin corrosion) Yes Likely
H335 (Respiratory irritation) Yes Likely

Biological Activity

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate, with the CAS number 122135-83-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H13F3O5S
  • Molecular Weight : 302.27 g/mol
  • CAS Number : 122135-83-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethylsulfonyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It might modulate receptor activities, influencing signaling pathways critical for cell survival and growth.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of cyclohexene carboxylates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the activation of pro-apoptotic factors.

Case Study Findings

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G1 phase
HCT116 (colon cancer)20Inhibition of cell proliferation

These findings suggest that the compound has a promising profile as an antitumor agent.

Safety and Toxicity

The compound is classified with several hazard statements indicating potential toxicity:

  • H302 : Harmful if swallowed
  • H312 : Harmful in contact with skin
  • H335 : May cause respiratory irritation

Precautionary measures should be taken when handling this compound in laboratory settings to mitigate exposure risks.

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